

TNO155: A Deep Dive into its Modulation of the Tumor Microenvironment

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Compound of Interest

Compound Name: TNO211

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TNO155, a selective, allosteric inhibitor of the protein tyrosine phosphatase SHP2, is emerging as a promising therapeutic agent in oncology.[1] Beyond its direct effects on tumor cell signaling, TNO155 demonstrates significant immunomodulatory activity, reshaping the tumor microenvironment (TME) from an immunosuppressive to an anti-tumorigenic state. This technical guide provides a comprehensive overview of the preclinical and clinical evidence detailing the impact of TNO155 on the TME. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding and further investigation into this novel therapeutic.

Introduction to TNO155 and its Target: SHP2

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[2][3] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers.[1] SHP2 activation promotes cell growth, proliferation, and survival.[1] TNO155 is an orally bioavailable, allosteric inhibitor of SHP2, preventing its activation and subsequently inhibiting downstream signaling. [1]

The rationale for targeting SHP2 extends beyond tumor-intrinsic effects. SHP2 is also a crucial regulator of the immune system, influencing the function of various immune cells within the TME.[2][4] By inhibiting SHP2, TNO155 can modulate the TME, enhancing anti-tumor immunity.[5][6]

TNO155's Impact on the Tumor Microenvironment: Key Findings

Preclinical and clinical studies have demonstrated that TNO155 exerts a multi-faceted effect on the TME, primarily by:

- **Reprogramming Macrophages:** TNO155 has been shown to inhibit the maturation of immunosuppressive M2-like tumor-associated macrophages (TAMs).[7][8] This is achieved by blocking CSF-1R signaling, which is critical for their differentiation and survival.[5][7] This leads to a shift in the macrophage population towards a more pro-inflammatory, anti-tumor M1 phenotype.[5][6]
- **Enhancing T-cell Activity:** SHP2 is involved in the signaling pathways of immune checkpoint receptors like PD-1.[2] Inhibition of SHP2 can augment T-cell mediated anti-tumor immunity.[2]
- **Synergizing with Other Therapies:** TNO155 has shown significant synergistic anti-tumor activity when combined with other cancer therapies, including:
 - **Immune Checkpoint Inhibitors (e.g., anti-PD-1):** By reducing immunosuppressive signals in the TME, TNO155 can enhance the efficacy of checkpoint blockade.[7][8]
 - **KRAS G12C Inhibitors:** TNO155 can block the feedback reactivation of wild-type RAS isoforms that is often induced by KRAS G12C inhibitors, leading to a more sustained inhibition of the MAPK pathway and enhanced anti-tumor response.[7][8][9][10]
 - **Other Targeted Therapies:** Combination benefits have also been observed with EGFR inhibitors, BRAF inhibitors, and CDK4/6 inhibitors.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of TNO155.

Table 1: Preclinical In Vivo Efficacy of TNO155 Combinations

Cancer Model	Combination Therapy	Outcome	Reference
EGFR-mutant Lung Cancer	TNO155 + Nazartinib (EGFRi)	Sustained ERK inhibition and combination benefit	[7]
BRAFV600E Colorectal Cancer	TNO155 + Dabrafenib (BRAFi) + Trametinib (MEKi)	Blocked ERK feedback activation and synergistic efficacy	[7]
KRAS G12C Cancers	TNO155 + KRAS G12C inhibitor	Enhanced and sustained MAPK pathway inhibition, enhanced efficacy	[7] [10]
Lung and Colorectal Cancer PDX	TNO155 + Ribociclib (CDK4/6i)	Combination benefit in a large panel of xenografts	[7]
Syngeneic Mouse Models	TNO155 + anti-PD-1 antibody	Combination activity and remodeling of the immune microenvironment	[7] [10]

Table 2: Clinical Trial Data for TNO155 Combinations

Trial ID	Combination	Tumor Types	Key Efficacy Data	Reference
NCT04000529	TNO155 + Spartalizumab (anti-PD-1)	Advanced Solid Tumors	Disease Control Rate (DCR): 26.3% (all doses); 31.6% (recommended dose)	[11]
KontRASt-01 (NCT04699188)	TNO155 + JDQ433 (KRAS G12C inhibitor)	KRAS G12C-mutated Solid Tumors	DCR: 83.3%	[9]
CTNO155X2101 (NCT03114319)	TNO155 Monotherapy	Advanced Solid Tumors	Best observed response: Stable Disease (20% of patients)	

Table 3: Pharmacodynamic Effects of TNO155

Biomarker	Effect	Dose	Reference
DUSP6 expression (qPCR in tumor samples)	≥25% reduction in 90% of patients; ≥50% reduction in 60% of patients	≥20 mg/day	[3]
Whole-transcriptome RNA sequencing	Downregulation of MAPK pathway and immunosuppressive myeloid cells	≥20 mg/day	[12]
p-ERK and p-MEK levels (OSCC cell lines)	Dose-dependent downregulation	Varies by cell line	[13]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of TNO155 on the tumor microenvironment.

In Vitro Cell-Based Assays

4.1.1 Cell Proliferation Assay

- **Objective:** To assess the anti-proliferative effects of TNO155 alone or in combination with other agents.
- **Methodology:**
 - Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
 - Cells are treated with a dose range of TNO155, a combination agent, or both.
 - After a specified incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay (e.g., CellTiter-Glo®).
 - Data is normalized to vehicle-treated controls, and IC50 values are calculated.

4.1.2 Immunoblotting

- **Objective:** To determine the effect of TNO155 on key signaling proteins.
- **Methodology:**
 - Cells are treated with TNO155 for a specified time.
 - Cell lysates are prepared, and protein concentration is determined.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
 - The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, total ERK, SHP2).
 - After washing, the membrane is incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

- The signal is detected using a chemiluminescence substrate.

In Vivo Efficacy Studies

- Objective: To evaluate the anti-tumor efficacy of TNO155 in animal models.
- Methodology:
 - Human cancer cell lines or patient-derived xenografts (PDX) are implanted into immunocompromised mice. For studying the immune microenvironment, syngeneic tumor models in immunocompetent mice are used.
 - Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, TNO155, combination agent, TNO155 + combination agent).
 - TNO155 is administered orally at a specified dose and schedule.
 - Tumor volume and body weight are measured regularly.
 - At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., immunoblotting, immunohistochemistry, flow cytometry).

Tumor Microenvironment Analysis

4.3.1 Immunophenotyping by Flow Cytometry

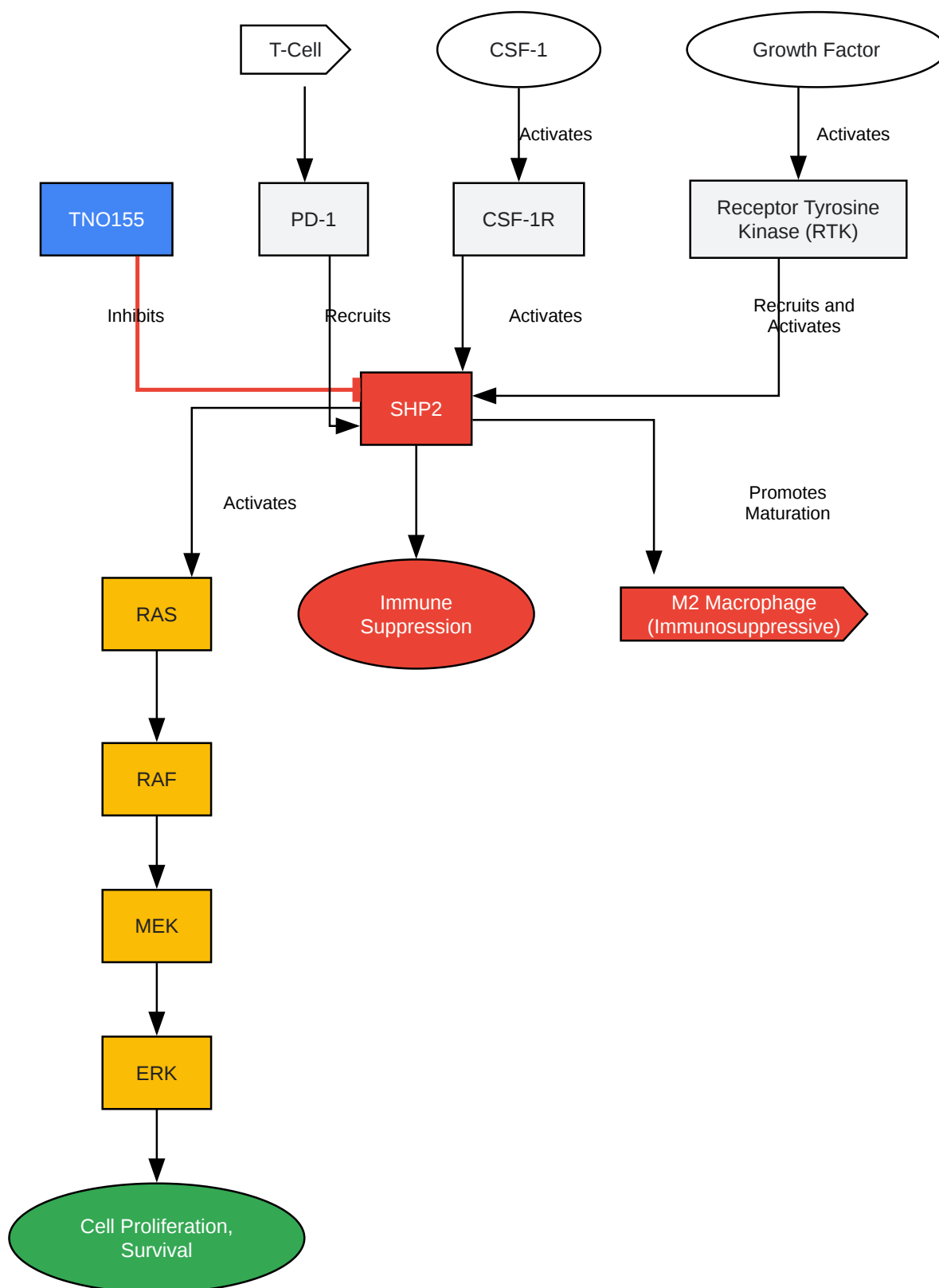
- Objective: To characterize the immune cell populations within the tumor.
- Methodology:
 - Tumors from in vivo studies are harvested and dissociated into single-cell suspensions.
 - Cells are stained with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, Gr-1).
 - Stained cells are analyzed using a flow cytometer to quantify the proportions of different immune cell subsets.

4.3.2 Immunohistochemistry (IHC)

- Objective: To visualize the spatial distribution of immune cells and other markers within the tumor tissue.
- Methodology:
 - Tumor tissues are fixed, embedded in paraffin, and sectioned.
 - Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval.
 - Sections are incubated with primary antibodies against markers of interest.
 - A secondary antibody and a detection system are used to visualize the stained cells.
 - Slides are counterstained and imaged.

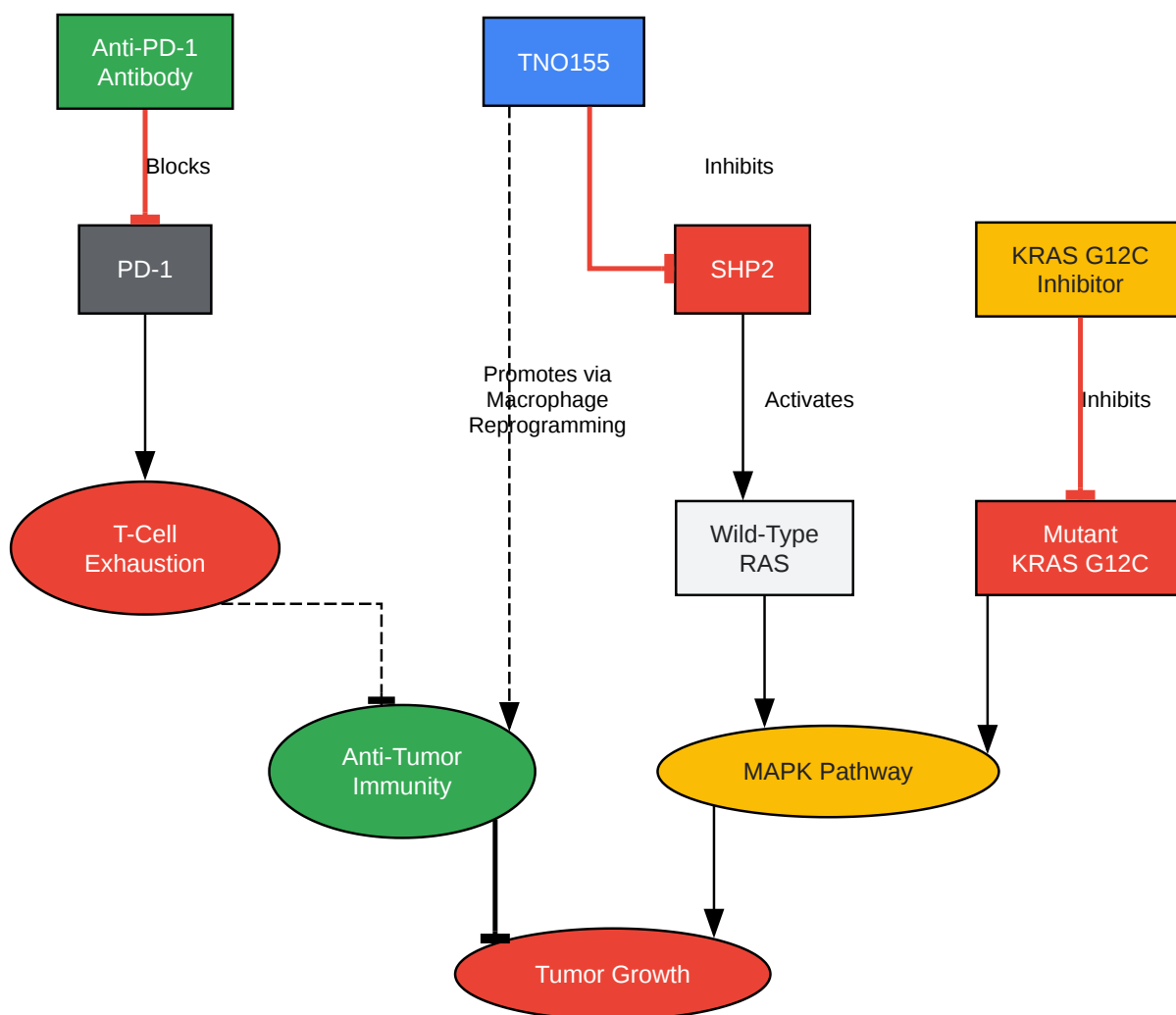
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to TNO155's mechanism of action.



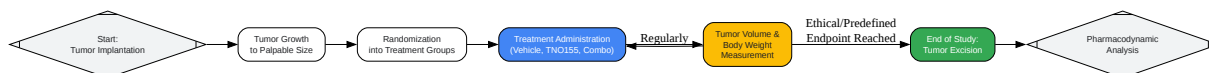
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Caption: TNO155 inhibits SHP2, blocking RTK, PD-1, and CSF-1R signaling.



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Caption: TNO155 synergizes with KRAS G12C and PD-1 inhibitors.



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Caption: Standard workflow for in vivo efficacy studies of TNO155.

Conclusion

TNO155 is a promising SHP2 inhibitor with a dual mechanism of action that targets both tumor-intrinsic signaling pathways and the immunosuppressive tumor microenvironment. The data summarized in this guide highlight its potential to reprogram the TME, particularly by modulating macrophage populations, and to synergize with a range of other anti-cancer therapies. The provided experimental protocols and workflow diagrams serve as a resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of TNO155. Continued research and clinical evaluation are crucial to fully elucidate its role in the evolving landscape of cancer immunotherapy.

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